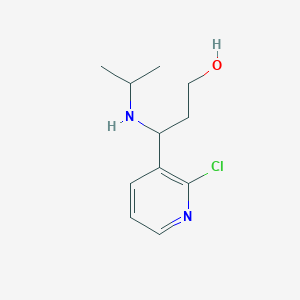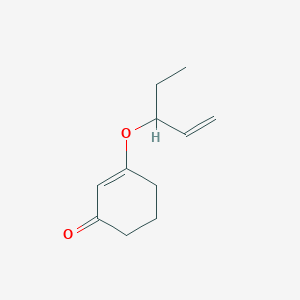
3-Pent-1-en-3-yloxycyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pent-1-en-3-yloxycyclohex-2-en-1-one is an organic compound characterized by its unique structure, which includes a cyclohexene ring bonded to a pentenyl group through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pent-1-en-3-yloxycyclohex-2-en-1-one typically involves the reaction of cyclohex-2-en-1-one with 3-penten-1-ol in the presence of an acid catalyst. The reaction proceeds through an etherification process, where the hydroxyl group of the alcohol reacts with the carbonyl group of the ketone to form the ether linkage.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the cyclohexene and pentenyl groups.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The ether linkage can be susceptible to nucleophilic substitution reactions, where the ether oxygen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be used in substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used, resulting in various substituted ethers.
Applications De Recherche Scientifique
3-Pent-1-en-3-yloxycyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmacophore in drug design.
Industry: It can be used in the development of new materials, such as polymers and resins, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 3-Pent-1-en-3-yloxycyclohex-2-en-1-one involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the carbonyl group and the double bonds, which can participate in various chemical reactions. The ether linkage also provides a site for potential interactions with other molecules, influencing the compound’s overall reactivity and properties.
Comparaison Avec Des Composés Similaires
3-Phenylcyclohex-2-en-1-one: Similar structure but with a phenyl group instead of a pentenyl group.
1-Penten-3-one: Lacks the cyclohexene ring, making it less complex.
Cyclohex-3-en-1-ol: Contains a hydroxyl group instead of an ether linkage.
Uniqueness: 3-Pent-1-en-3-yloxycyclohex-2-en-1-one is unique due to its combination of a cyclohexene ring and a pentenyl ether linkage, providing a versatile platform for various chemical reactions and applications. Its structure allows for multiple functionalization possibilities, making it valuable in synthetic chemistry and materials science.
Propriétés
Formule moléculaire |
C11H16O2 |
|---|---|
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
3-pent-1-en-3-yloxycyclohex-2-en-1-one |
InChI |
InChI=1S/C11H16O2/c1-3-10(4-2)13-11-7-5-6-9(12)8-11/h3,8,10H,1,4-7H2,2H3 |
Clé InChI |
NNMSEQZRLKSSTN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C=C)OC1=CC(=O)CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-bromobenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13946634.png)
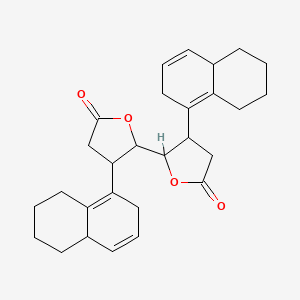
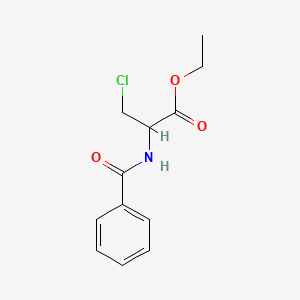
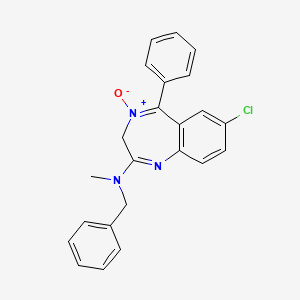
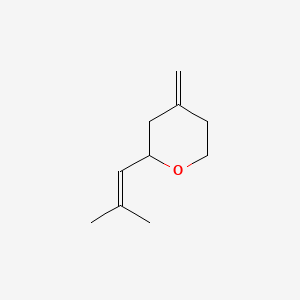

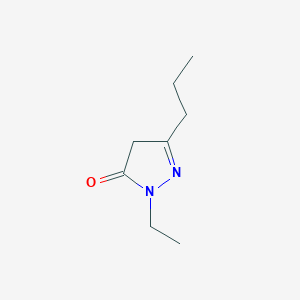
![tert-Butyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13946674.png)
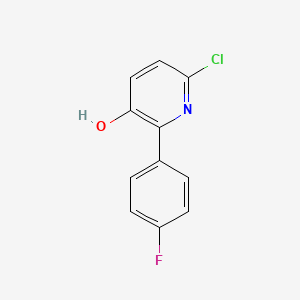
![2-Ethenyl-4-methoxy-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B13946695.png)
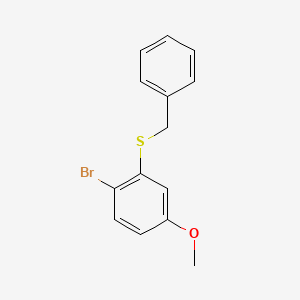
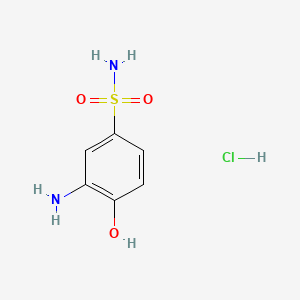
![Methyl 4-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}benzoate](/img/structure/B13946726.png)
